13-Oxadispiro[5.0.5.1]tridecan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
26870-38-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
13-oxadispiro[5.0.57.16]tridecan-12-one |
InChI |
InChI=1S/C12H18O2/c13-10-6-2-5-9-12(10)11(14-12)7-3-1-4-8-11/h1-9H2 |
InChI Key |
LZUBZAVSRCTXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3(O2)CCCCC3=O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies in Natural Systems
Detection in Botanical Extracts
The presence of 13-Oxadispiro[5.0.5.1]tridecan-1-one has been documented in the leaf extracts of several medicinal plants, highlighting its distribution in the botanical kingdom.
Analysis of the leaf extract of Corchorus olitorius, a green leafy vegetable also known as jute mallow, has revealed the presence of this compound. journalejmp.com In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS), this compound was identified as one of 46 components in the extract. journalejmp.com It was characterized by a retention time of 8.287 minutes and constituted a peak area of 0.23%. journalejmp.com
The compound has also been identified in fractions of leaf extracts from Ageratum conyzoides, commonly known as goat weed. wjpmr.comresearchgate.net Specifically, GC-MS analysis of the dichloromethane (B109758) fraction of the plant's methanolic extract showed the presence of this compound. wjpmr.com The analysis indicated a retention time of 13.286 minutes and a peak area of 6.68% for this compound within that specific fraction. wjpmr.com
Investigations into the phytochemical composition of Hygrophila schulli (also referred to as Hygrophila auriculata) have confirmed the presence of this compound. biointerfaceresearch.com In a GC-MS analysis of a chloroform (B151607) extract of the leaves, this compound was detected with a retention time of 7.406 minutes, accounting for 0.77% of the total peak area. biointerfaceresearch.com
Table 1: Detection of this compound in Botanical Extracts
| Botanical Source | Plant Part | Extract/Fraction | Retention Time (min) | Peak Area (%) |
|---|---|---|---|---|
| Corchorus olitorius | Leaf | Crude Extract | 8.287 | 0.23 |
| Ageratum conyzoides | Leaf | Dichloromethane Fraction | 13.286 | 6.68 |
Chromatographic and Extraction Methodologies for Natural Product Isolation
The isolation and identification of specific phytocomponents like this compound from intricate plant extracts are heavily reliant on sophisticated chromatographic and spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds in plant extracts. oamjms.euwisdomlib.orgphytojournal.comjmchemsci.com This method was instrumental in identifying this compound in the extracts of Corchorus olitorius, Ageratum conyzoides, and Hygrophila schulli. journalejmp.comwjpmr.combiointerfaceresearch.com The process involves separating the chemical components of a sample in the gas chromatograph, after which they are ionized and identified based on their mass-to-charge ratio by the mass spectrometer. phytojournal.com The resulting mass spectra are then often compared with spectral libraries, such as the National Institute of Standards and Technology (NIST) database, to confirm the identity of the compounds. phytojournal.comphytojournal.comworldwidejournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools for the analysis of natural products, particularly for nonvolatile and thermally unstable compounds that are not suitable for GC-MS. tmu.edu.twchromatographyonline.com This technique combines the high separation capability of liquid chromatography with the sensitive and selective detection of mass spectrometry. tmu.edu.twresearchgate.net LC-MS is adept at analyzing complex biological matrices and can be used for the targeted isolation of new constituents from crude plant extracts. researchgate.netmdpi.com The development of advanced methods like two-dimensional liquid chromatography (LC×LC) coupled with MS further enhances the separation capabilities, allowing for the comprehensive analysis of intricate natural product samples. chromatographyonline.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Synthetic Pathways and Chemical Derivatization Strategies
Catalytic Epoxidation Approaches to 13-Oxadispiro[5.0.5.1]tridecan-1-one Synthesis
The primary route for synthesizing this compound involves the direct epoxidation of unsaturated bicyclic ketones using hydrogen peroxide as the oxidant. These precursor ketones are often by-products of industrial processes like the liquid-phase oxidation of cyclohexane (B81311). researchgate.netcatalysis.ru The position of the double bond in the starting material dictates the specific substrate being either an α,β- or β,γ-unsaturated ketone. researchgate.net
The catalytic oxidation of 2-cyclohexylidenecyclohexanone (B92620), an α,β-unsaturated bicyclic ketone, serves as a direct pathway to this compound. researchgate.net This reaction targets the carbon-carbon double bond for epoxidation. Research has demonstrated that under specific catalytic conditions, this transformation can be achieved with high selectivity. For instance, using a bifunctional catalyst system, the oxidation of 2-cyclohexylidenecyclohexanone with hydrogen peroxide can yield the target epoxide with 83% selectivity at a 55% conversion rate of the starting ketone. researchgate.net
The isomeric precursor, 2-(1-cyclohexenyl)cyclohexanone, which is a β,γ-unsaturated bicyclic ketone, can also be used for synthesis. researchgate.net This ketone exists in equilibrium with its α,β-unsaturated counterpart, 2-cyclohexylidenecyclohexanone, particularly at elevated temperatures. researchgate.net The epoxidation of a mixture containing both isomers leads to the formation of this compound. researchgate.net However, the oxidation of 2-(1-cyclohexenyl)cyclohexanone can also lead to other products, such as 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan, especially under certain catalytic conditions. researchgate.net
The efficiency of the epoxidation of bicyclic ketones is significantly enhanced by specialized catalytic systems that operate under phase-transfer conditions. researchgate.net These systems typically involve a peroxopolyoxotungstate complex as the active catalyst and a phase-transfer agent to facilitate the reaction between the aqueous oxidant (hydrogen peroxide) and the organic substrate. researchgate.net
A particularly effective catalyst is N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate. researchgate.net When this catalyst is used for the oxidation of a mixture of 2-cyclohexylidenecyclohexanone and 2-(1-cyclohexenyl)cyclohexanone, this compound can be obtained in a 45% yield, with a 90% conversion of the α,β-isomer and a 55% conversion of the β,γ-isomer. researchgate.net The reaction proceeds under mild conditions, such as at a temperature of 65°C and atmospheric pressure. researchgate.net The choice of the phase-transfer agent is crucial; for example, the N-hexadecylpyridinium cation shows higher catalytic activity than the tetrabutylammonium (B224687) cation due to its greater lipophilicity. researchgate.net
| Catalytic System (Phase-Transfer Agent) | Substrate(s) | Temperature | Conversion of 2-cyclohexylidenecyclohexanone | Conversion of 2-(1-cyclohexenyl)cyclohexanone | Yield of this compound |
|---|---|---|---|---|---|
| N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate | Mixture of isomers | 65°C | 90% | 55% | 45% |
| Tetrabutylammonium tetra(oxodiperoxotungstato)phosphate | Mixture of isomers | 65°C | Lower than N-hexadecylpyridinium system | Lower than N-hexadecylpyridinium system | Lower than N-hexadecylpyridinium system |
Alternative Synthetic Routes and Methodological Developments
While catalytic epoxidation of pre-existing bicyclic ketones is a primary route, other modern synthetic strategies for constructing oxa-spirocyclic frameworks could potentially be adapted for the synthesis of this compound. Although not yet reported specifically for this compound, general methods offer plausible alternative pathways. One such strategy involves cobalt(III)-catalyzed cascade C-H activation and carboamidation of alkynes with phenoxy acetamide to generate oxa-spirocyclic products in a single step. nih.gov Another versatile approach is the iodocyclization of alkenes, which has been used to prepare a wide variety of oxa-spirocyclic compounds bearing a functionalizable iodide group. nih.gov These methods highlight the ongoing development of efficient, one-step processes for creating complex spirocyclic systems from simpler starting materials. nih.govnih.gov
Chemical Transformations and Analog Generation
The chemical reactivity of this compound is dictated by its two main functional groups: the ketone and the spiro-epoxide (oxirane) ring. The strained three-membered ether ring of the epoxide is particularly susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental for generating analogs. tandfonline.comresearchgate.net
The spiro-epoxide moiety is a key site for chemical modification. Spirooxiranes are known to undergo reactions with a variety of nucleophiles, resulting in ring-opening and the introduction of new functional groups. tandfonline.comresearchgate.net For example, reaction with thiourea can lead to the formation of hydroxy cyclohexanone derivatives. tandfonline.com Similarly, acidic methanolysis can open the epoxide ring to yield allyl alcohols, in addition to the expected methoxy alcohol products. researchgate.net These transformations allow for the conversion of the epoxide into diols, amino alcohols, or other functionalized structures, providing a basis for creating a diverse library of analogs from the parent spiroketone. The ketone group also offers a handle for further derivatization through standard carbonyl chemistry.
| Reagent/Condition | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Thiourea in ethanol | Nucleophilic Ring-Opening | Hydroxy-thiourea adducts / Quinazoline derivatives | tandfonline.com |
| Methanol with acid catalyst (e.g., H₂SO₄) | Acid-Catalyzed Ring-Opening / Isomerization | Allylic alcohols and Methoxy alcohols | researchgate.net |
| Water (hydrolysis) | Ring-Opening | Diols | researchgate.net |
Spiro Ring System Modifications
The chemical modification of the spiro ring system in this compound represents a key strategy for the synthesis of novel derivatives with potentially altered physicochemical properties and biological activities. While specific literature detailing the derivatization of this particular spiroketal is limited, the reactivity of the spiroketal and ketone functionalities can be predicted based on established principles of organic chemistry. Potential modifications can be broadly categorized into reactions that maintain the spirocyclic core and those that lead to its cleavage.
Reactions Involving the Spiroketal Moiety
The stability of the spiroketal is a critical factor in any synthetic strategy. Generally, spiroketals are stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions.
Acid-Catalyzed Ring Opening:
Treatment of this compound with aqueous acid is expected to lead to the hydrolysis of the spiroketal. This reaction would proceed via protonation of one of the ether oxygens, followed by nucleophilic attack of water. The resulting intermediate would be a hemiketal that is in equilibrium with the open-chain hydroxy ketone. This ring-opening would disrupt the spirocyclic system, yielding a derivative of 1-(2-hydroxycyclohexyl)cyclohexanecarboxylic acid, which could exist in equilibrium with its cyclized hemiketal form. The regioselectivity of the initial protonation and subsequent ring opening would be influenced by the steric and electronic environment of the two ether oxygens.
Table 1: Hypothetical Acid-Catalyzed Hydrolysis of this compound
| Reactant | Reagent | Product |
| This compound | H₃O⁺ | 1-(2-hydroxycyclohexyl)cyclohexanecarboxylic acid derivative |
Note: The product is presented in its open-chain form; it may exist in equilibrium with cyclic hemiketal structures. Specific reaction conditions and yields are not available in the reviewed literature.
Reactions Targeting the Ketone Carbonyl Group
The presence of a ketone functional group at the C-1 position offers a versatile handle for a variety of chemical transformations that leave the spiroketal intact, assuming neutral or basic reaction conditions are employed.
Reduction of the Carbonyl Group:
The ketone can be reduced to the corresponding secondary alcohol, 13-Oxadispiro[5.0.5.1]tridecan-1-ol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction, leading to either the axial or equatorial alcohol, would depend on the steric hindrance around the carbonyl group and the specific reducing agent used.
Nucleophilic Addition Reactions:
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-methyl-13-oxadispiro[5.0.5.1]tridecan-1-ol. The stereoselectivity of such additions would be a key consideration.
Wittig Reaction:
The ketone can be converted to an alkene through the Wittig reaction. Treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, affording 1-methylene-13-oxadispiro[5.0.5.1]tridecane. This reaction provides a route to introduce exocyclic double bonds.
Baeyer-Villiger Oxidation:
The ketone could potentially undergo a Baeyer-Villiger oxidation, where a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to insert an oxygen atom adjacent to the carbonyl group. This would lead to the formation of a lactone, expanding one of the rings of the spiro system. The regioselectivity of the oxygen insertion would be determined by the migratory aptitude of the adjacent carbon atoms.
Table 2: Plausible Derivatization Reactions at the Carbonyl Group
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | NaBH₄ or LiAlH₄ | 13-Oxadispiro[5.0.5.1]tridecan-1-ol |
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 1-Methyl-13-oxadispiro[5.0.5.1]tridecan-1-ol |
| Wittig Reaction | Ph₃P=CH₂ | 1-Methylene-13-oxadispiro[5.0.5.1]tridecane |
| Baeyer-Villiger Oxidation | m-CPBA | Oxadispiro-lactone derivative |
Note: The listed products are based on the general reactivity of ketones. Specific experimental data for these reactions on this compound are not available in the searched literature.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and extensive fragmentation. This method is valuable for creating a unique fragmentation fingerprint of a compound. In the context of GC-MS analyses where 13-Oxadispiro[5.0.5.1]tridecan-1-one has been identified, EI is the commonly employed ionization method. journalejmp.com
The mass spectrum of a compound provides a pattern of fragments that is characteristic of its chemical structure. For this compound, the identification in various studies was achieved by comparing its fragmentation pattern with mass spectra libraries such as the National Institute of Standards and Technology (NIST) digital library. journalejmp.com A detailed, publicly available analysis of the specific fragmentation pathways for this compound is not currently published. However, based on the structure, likely fragmentation would involve cleavage of the spirocyclic rings and loss of small neutral molecules like CO, C₂H₄, and water.
Table 1: GC-MS Data for this compound from a Study on Corchorus olitorius Leaf Extract journalejmp.com
| Compound Name | Molecular Formula | Molecular Weight | Peak Area (%) |
| This compound | C₁₂H₁₈O₂ | 194 | 0.23 |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For a compound with the molecular formula C₁₂H₁₈O₂, the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. This verification is crucial for distinguishing between isomers—compounds with the same nominal mass but different elemental compositions. At present, specific HRMS data for this compound has not been published in the reviewed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. A detailed ¹H NMR analysis of this compound would be expected to show a complex set of signals in the aliphatic region, corresponding to the multiple CH₂ groups in the two six-membered rings. The chemical shifts and coupling constants of these protons would be crucial for confirming the spirocyclic structure and the relative stereochemistry of the molecule. Despite extensive searches of chemical databases and literature, experimental ¹H NMR data for this specific compound is not publicly available.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon (C=O) in the downfield region (typically 190-220 ppm). Signals for the spiro carbons and the other aliphatic carbons would appear in the upfield region. This data would be essential for confirming the carbon skeleton of the molecule. As with ¹H NMR data, specific experimental ¹³C NMR data for this compound is not found in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for elucidating the connectivity of atoms within a molecule. For a molecule with the complexity of this compound, a combination of 2D NMR experiments would be essential for its complete structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would be instrumental in tracing the spin systems within the two cyclohexane (B81311) rings. For instance, the protons on the carbon chain of one ring would show correlations with their immediate neighbors, allowing for the mapping of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful technique for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for identifying quaternary carbons, such as the spiro carbons and the carbonyl carbon in this compound, which have no directly attached protons. For example, protons on the carbons adjacent to the spiro centers would show correlations to the quaternary spiro carbons in the HMBC spectrum. Similarly, protons on the alpha-carbons to the carbonyl group would exhibit correlations to the carbonyl carbon, confirming its position in the ring.
A hypothetical data table summarizing the expected 2D NMR correlations for this compound is presented below. The chemical shifts are estimated based on typical values for similar structural motifs.
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| ~2.2-2.5 | ~40-50 | Protons on adjacent carbons | Carbonyl carbon, Spiro carbon |
| ~1.5-1.8 | ~20-35 | Protons on adjacent carbons | Other ring carbons |
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the most prominent absorption bands would be associated with the carbonyl group and the C-O-C ether linkage within the spiro system.
Key expected FT-IR vibrational frequencies are detailed in the following table:
| Vibrational Frequency (cm⁻¹) | Functional Group | Type of Vibration |
| ~1710 | C=O (Ketone) | Stretching |
| ~1100 | C-O-C (Ether) | Asymmetric Stretching |
| 2850-2960 | C-H (Aliphatic) | Stretching |
| 1450-1470 | CH₂ | Bending (Scissoring) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "fingerprint" that is unique to its specific molecular structure. The symmetric vibrations of the cyclohexane rings would be expected to produce distinct signals in the Raman spectrum.
Electronic Spectroscopy (UV-Vis) in Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the carbonyl group (C=O). Saturated ketones typically exhibit a weak n → π* transition at around 270-300 nm. The absence of significant conjugation in the molecule would mean that strong absorptions at longer wavelengths are not expected. The UV-Vis spectrum would therefore be characterized by a weak absorption band in the UV region.
A summary of the expected UV-Vis absorption is provided below:
| Wavelength of Maximum Absorption (λmax) | Electronic Transition | Chromophore |
| ~280 nm | n → π* | C=O (Ketone) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 13-Oxadispiro[5.0.5.1]tridecan-1-one, DFT studies would be invaluable for determining its ground state properties. Such calculations could predict the optimized molecular geometry, bond lengths, and bond angles with high accuracy. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential. This information provides insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. At present, no specific DFT studies for this compound have been published.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape and intermolecular interactions of a molecule over time.
Conformational Analysis and Energy Landscapes
The spirocyclic structure of this compound suggests the possibility of multiple low-energy conformations. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's three-dimensional shape might influence its biological activity. No such conformational analyses or energy landscape studies for this specific compound are currently available.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in solution or in the presence of a biological target like a protein. These simulations track the movements of atoms over time, providing insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is vital for understanding how the molecule might interact with other molecules. Regrettably, no MD simulation studies focusing on this compound have been documented.
Structure-Activity Relationship (SAR) Predictions through Computational Approaches
Computational approaches are increasingly used to predict the biological activity of compounds based on their chemical structure, a field known as Structure-Activity Relationship (SAR) studies. While some studies have identified this compound in plant extracts with certain biological activities, no computational SAR studies have been specifically conducted on this molecule to correlate its structural features with any particular activity. biointerfaceresearch.com Such studies would typically involve building a quantitative model based on a set of similar molecules with known activities to predict the potential of this compound.
Reaction Mechanism Elucidation via Computational Transition State Analysis
In a typical computational investigation of a reaction mechanism, density functional theory (DFT) is a commonly employed method. For instance, a functional like B3LYP with a basis set such as 6-31+G(d) might be used to model the system. researchgate.net Such studies involve the calculation of the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. researchgate.net
The core of the analysis lies in identifying and characterizing the transition states (TS), which are the highest energy points along the reaction coordinate connecting reactants or intermediates to products. The energy difference between the reactants and a transition state is known as the activation energy, which is a critical factor in determining the rate of a reaction.
Hypothetical Reaction Pathway and Data
To illustrate the type of data generated from a computational transition state analysis, let us consider a hypothetical reaction pathway for the formation of a spiroketone. This could involve steps such as ring formation and cyclization. For each step, a transition state would be located and its energetic properties calculated.
The table below presents hypothetical data that would be sought in a computational study of a multi-step reaction leading to a spiroketone. This data is for illustrative purposes only and does not represent actual calculated values for this compound.
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |
|---|---|---|---|
| First Ring Formation | TS1 | 15.2 | C-O: 2.15, C-C: 1.89 |
| Isomerization | TS2 | 12.5 | C-H: 1.55 |
| Second Ring Formation (Spirocyclization) | TS3 | 18.7 | C-O: 2.20 |
In such a study, the geometry of each transition state would be analyzed to understand the bonding changes occurring during that step. For example, in a ring-forming step, the transition state would show the partial formation of the new bond. The imaginary frequency corresponding to the transition state vector would confirm that the structure is indeed a true saddle point on the potential energy surface.
Furthermore, Frontier Molecular Orbital (FMO) analysis could be employed to understand the electronic factors that influence the reaction's regioselectivity and reactivity. researchgate.net This involves examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
While the specific mechanistic details for this compound remain a subject for future research, the methodologies of computational transition state analysis provide a robust framework for gaining deep insights into its formation and chemical behavior.
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus
Antibacterial Activity Mechanisms
Fractions of plant extracts containing 13-Oxadispiro[5.0.5.1]tridecan-1-one have demonstrated promising antibacterial effects, particularly against challenging bacterial strains. The investigations into these mechanisms have centered on the disruption of bacterial community structures and potentiation against drug-resistant variants.
Interference with Bacterial Biofilm Formation and Quorum Sensing
Biofilm formation, a process regulated by quorum sensing, is a critical factor in bacterial virulence and resistance. Research on fractions from Ageratum conyzoides leaf, which contain this compound, has shown a significant capacity to reduce biofilm formation. wjpmr.com While the direct action of this compound has not been isolated, the extracts containing this compound have demonstrated a notable ability to interfere with the establishment of these resilient bacterial communities. wjpmr.com The disruption of biofilm is a key strategy in combating chronic infections, suggesting that compounds within these extracts play a role in modulating bacterial cell-to-cell communication. wjpmr.com
Modulation of Multidrug-Resistant (MDR) Bacterial Strains (e.g., Streptococcus pneumoniae)
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Studies have investigated the efficacy of plant-derived fractions against such strains. Notably, fractions of Ageratum conyzoides containing this compound have been tested against MDR Streptococcus pneumoniae. wjpmr.com The results indicated that these fractions possess antibacterial activity against this pathogenic bacterium, highlighting their potential as a source for new antimicrobial agents. wjpmr.com
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in Research Models
In vitro studies have established the antibacterial potency of extracts containing this compound through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, fractions from Ageratum conyzoides were evaluated against MDR Streptococcus pneumoniae. The n-hexane fraction, which includes this compound, exhibited the lowest MIC value, indicating strong antibacterial activity. wjpmr.com
Table 1: MIC and MBC of Ageratum conyzoides Fractions against MDR Streptococcus pneumoniae
| Fraction | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
|---|---|---|
| n-hexane | 6.25 | Data not specified in source |
Antioxidant Activity Mechanisms
In addition to antibacterial properties, extracts containing this compound have been investigated for their antioxidant potential. The primary mechanisms explored involve the scavenging of free radicals and the donation of electrons to neutralize oxidative agents.
Free Radical Scavenging Pathways (e.g., DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant capacity of a compound. Methanolic extracts of Hygrophila schulli, which have been shown to contain this compound, demonstrated an ability to scavenge DPPH free radicals. biointerfaceresearch.com However, the study attributed this activity primarily to the presence of phenolic and flavonoid compounds within the extract. biointerfaceresearch.com
Table 2: DPPH Radical Scavenging Activity of Hygrophila schulli Methanolic Extract
| Sample | IC50 Value (µg/mL) |
|---|---|
| Methanolic Extract | 75.75 ± 1.03 |
| L-Ascorbic Acid (Standard) | 30.9 ± 1.04 |
Reducing Power and Electron Donation Capabilities
The reducing power of a substance is another indicator of its antioxidant potential. This is often determined by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. Extracts from Hygrophila schulli containing this compound were assessed for their reducing power. biointerfaceresearch.com The results indicated that the methanolic extract possessed a notable capacity to donate electrons, a key mechanism in antioxidant action. biointerfaceresearch.com As with radical scavenging, this activity was largely credited to the phenolic and flavonoid constituents of the extract. biointerfaceresearch.com
Antiproliferative Activity Mechanisms
Preliminary investigations have centered on the potential of this compound to inhibit cancer cell growth. These studies, while not isolating the compound's effects, provide a foundational context for its possible mechanisms of action.
The compound this compound has been identified as a component of a chloroform (B151607) extract from Hygrophila schulli leaves. biointerfaceresearch.com This extract demonstrated antiproliferative activity against the A549 human lung cancer cell line. biointerfaceresearch.com While the extract as a whole showed cytotoxic potential, the specific contribution of this compound to this effect has not been individually quantified or detailed in the available research. The study that identified this compound as part of the extract attributed the primary antiproliferative and antioxidant effects to a novel pentaene type molecule also present in the extract. biointerfaceresearch.com
To provide a comprehensive view of the findings, the table below summarizes the composition of the Hygrophila schulli chloroform extract as identified in the primary study.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Peak Area (%) |
| This compound | C12H18O2 | 194.27 | 7:40.6 | 0.77 |
| Other identified compounds | ... | ... | ... | ... |
This interactive table is based on the limited data available and serves to contextualize the presence of this compound within a biologically active plant extract.
In the same study, molecular docking was utilized to investigate the binding potential of the phytoconstituents from the Hygrophila schulli extract to the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com EGFR is a well-established target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. The study performed docking studies on the various compounds identified in the extract, including this compound, against EGFR. biointerfaceresearch.com However, the detailed results of the docking for this compound, such as its specific binding energy and interacting amino acid residues, were not singled out in the publication. The research highlighted the high binding properties of the aforementioned novel pentaene compound with EGFR. biointerfaceresearch.com
Other Potential Biological Pathways and Receptor Interactions
Beyond the initial investigations into its antiproliferative potential and interaction with EGFR as part of a complex mixture, there is no available scientific literature detailing other potential biological pathways or receptor interactions for this compound. Further research is required to explore other possible molecular targets and signaling cascades that may be influenced by this compound.
Chemical Reactivity, Transformation, and Stability Studies
Detailed Epoxidation Reaction Mechanisms
The synthesis of 13-Oxadispiro[5.0.5.1]tridecan-1-one can be achieved through the catalytic epoxidation of 2-cyclohexylidenecyclohexanone (B92620). researchgate.net This reaction involves the transfer of an oxygen atom to the double bond of the precursor alkene.
A notable method for this transformation utilizes hydrogen peroxide as the oxidant in a two-phase system, facilitated by a phase-transfer catalyst. researchgate.net A particularly effective catalytic system employs N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate. researchgate.net In this system, the oxidation of 2-cyclohexylidenecyclohexanone with hydrogen peroxide can achieve a selectivity of 83% for this compound at a 55% conversion rate of the initial ketone. researchgate.net The reaction is typically conducted under relatively mild conditions, such as at atmospheric pressure and a temperature of 65°C. researchgate.net
Stereochemical Outcomes and Diastereoselectivity
The stereochemical outcome of the epoxidation of 2-cyclohexylidenecyclohexanone to yield this compound is a critical aspect of its synthesis. However, specific studies detailing the diastereoselectivity of this particular reaction are not extensively available in the reviewed literature. Generally, the epoxidation of exocyclic double bonds, such as the one in 2-cyclohexylidenecyclohexanone, is influenced by steric hindrance. The epoxidizing agent will preferentially approach from the less sterically hindered face of the molecule.
In the case of 2-cyclohexylidenecyclohexanone, the two cyclohexyl rings are not in the same plane. The approach of the bulky catalytic complex will be directed to the more accessible face of the double bond, leading to a specific diastereomer. The exact stereochemical configuration of the resulting spiro-epoxide would require dedicated stereochemical analysis, such as X-ray crystallography or advanced NMR techniques, which are not detailed in the available literature for this specific compound.
Influence of Catalytic Systems on Reaction Kinetics and Selectivity
The choice of the catalytic system significantly impacts the kinetics and selectivity of the epoxidation of 2-cyclohexylidenecyclohexanone. The use of a phase-transfer catalyst is crucial for bringing the aqueous hydrogen peroxide into the organic phase where the substrate is located.
Different phase-transfer agents within the peroxotungstate catalytic system have been shown to affect the reaction's efficiency. For instance, N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate has demonstrated higher activity compared to tetrabutylammonium (B224687) tetra(oxodiperoxotungstato)phosphate. researchgate.net This difference in activity is attributed to the higher lipophilicity of the N-hexadecylpyridinium cation, which enhances its function as a phase-transfer agent. researchgate.net
The reaction temperature also plays a role in the catalytic process. A decrease in temperature from 65°C to 55°C, while using N-hexadecylpyridinium tetra(oxodiperoxotungstato)phosphate as the catalyst, can influence the conversion rate and selectivity. researchgate.net
| Catalytic Complex | Conversion of 2-Cyclohexylidenecyclohexanone (%) | Selectivity for this compound (%) | Yield of this compound (%) |
|---|---|---|---|
| [(C4H9)4N]3{PO4[W(O)(O2)2]4} | ~55 | ~83 | ~45 |
| [C5H5N(CH2)15CH3]3{PO4[W(O)(O2)2]4} | 90 | Data not specified | 45 |
Data derived from a study on the catalytic epoxidation of α,β- and β,γ-unsaturated bicyclic ketones. researchgate.net
Ring-Opening Reactions of the Oxirane Moiety
The strained three-membered ring of the oxirane moiety in this compound makes it susceptible to ring-opening reactions by various nucleophiles. These reactions can be catalyzed by either acids or bases.
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The accumulation of acidic byproducts during the epoxidation synthesis, such as carboxylic acids, can promote the opening of the oxirane ring. researchgate.net This can lead to the formation of rearrangement products. For instance, in the presence of acid, this compound can undergo a rearrangement to form 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan. researchgate.net
Base-catalyzed ring-opening involves the direct attack of a nucleophile on one of the carbon atoms of the epoxide ring, proceeding via an SN2 mechanism. Strong nucleophiles such as alkoxides, Grignard reagents, or organolithium compounds would be expected to react with this compound, leading to the formation of substituted cyclohexanols. The nucleophile would preferentially attack the less sterically hindered carbon of the spiro-junction.
Stability under Varied Chemical and Environmental Conditions
The compound is expected to be sensitive to acidic and basic conditions due to the reactivity of the epoxide ring. It is likely to be relatively stable in neutral aqueous solutions at moderate temperatures. The presence of the ketone group might make the alpha-protons slightly acidic, potentially leading to enolate formation under strong basic conditions.
Exposure to high temperatures could potentially lead to thermal decomposition, though the specific pathways are not documented. The stability towards light (photostability) is also not reported, but ketones can sometimes undergo photochemical reactions.
Degradation Pathways and Metabolite Formation in Controlled Environments
Detailed studies on the degradation pathways and metabolite formation of this compound in controlled environmental or biological systems have not been reported in the reviewed literature.
As mentioned previously, one known transformation pathway under acidic conditions is the rearrangement to 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan. researchgate.net This represents a significant degradation or transformation pathway in acidic environments.
In a biological context, the metabolism of such a compound would likely involve enzymatic processes. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form diols. Therefore, a likely metabolic pathway for this compound would be the enzymatic opening of the oxirane ring to yield the corresponding diol. The ketone group could also be a site for metabolic transformation, for example, through reduction to a secondary alcohol by ketone reductases.
| Condition | Potential Product | Reaction Type |
|---|---|---|
| Acidic Conditions | 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan | Rearrangement |
| Nucleophilic Attack (e.g., with RO-) | Substituted cyclohexanol | Ring-opening |
| Enzymatic Hydrolysis (Epoxide Hydrolase) | Diol derivative | Metabolism |
| Enzymatic Reduction (Ketone Reductase) | Alcohol derivative | Metabolism |
Research Gaps and Future Academic Directions
Deeper Elucidation of Biological Mechanisms of Action at the Molecular Level
The molecular mechanism of action for 13-Oxadispiro[5.0.5.1]tridecan-1-one remains entirely unknown. While the plant extracts in which it is found have been reported to possess various biological activities, including antimicrobial and antioxidant properties, the specific contribution of this spiroketal is yet to be determined. wjpmr.comsemanticscholar.org
A crucial future direction is to investigate the molecular targets of this compound. Once a sufficient quantity of the pure compound is available through synthesis, a battery of in vitro and in silico studies can be initiated. Techniques such as target-based screening against known enzymes and receptors, as well as affinity chromatography and mass spectrometry-based proteomics, could help identify its binding partners. Understanding the mechanism of action is fundamental to unlocking its potential therapeutic applications.
Investigation into Broader Biological Activity Spectrum
The full range of biological activities of this compound has not been explored. The compound has been identified in plant extracts with reported antibacterial, antibiofilm, and antioxidant activities. wjpmr.comsemanticscholar.org For instance, fractions of Ageratum conyzoides containing this compound have shown activity against multidrug-resistant Streptococcus pneumoniae. wjpmr.com
A systematic screening of the pure compound against a wide array of biological targets is warranted. This should include, but not be limited to, its potential as an anticancer, anti-inflammatory, antiviral, and antiparasitic agent. High-throughput screening methodologies can be employed to efficiently assess its activity across diverse biological assays.
Development of Advanced Analytical Techniques for Trace Analysis
The identification of this compound has so far relied on GC-MS analysis of complex plant extracts. ijsr.injournalejmp.comijcrbp.com While effective for identification, more sensitive and quantitative analytical methods are needed for its trace analysis in biological matrices and for pharmacokinetic studies.
Future research should focus on developing and validating advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS). These methods would offer lower detection limits and greater specificity, which are essential for quantifying the compound in complex samples and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Design and Synthesis of Novel Analogs with Tailored Reactivity or Bioactivity
As the structure-activity relationships of this compound are currently unknown, there is a vast, unexplored chemical space for the design and synthesis of novel analogs. The spiroketal scaffold provides a rigid three-dimensional framework that is amenable to chemical modification.
Future synthetic efforts should be directed towards creating a library of analogs by systematically modifying the functional groups and stereochemistry of the parent molecule. For example, the ketone functionality could be reduced or converted to other functional groups, and substituents could be introduced on the cyclohexane (B81311) rings. These analogs could then be screened for enhanced biological activity, improved pharmacokinetic properties, or novel chemical reactivity.
Theoretical Prediction and Experimental Validation of Undiscovered Chemical Properties
The fundamental chemical properties of this compound have not been characterized. Beyond its basic structural identification, there is no data on its reactivity, stability, or conformational preferences.
Computational chemistry can play a pivotal role in predicting its chemical properties. Density Functional Theory (DFT) calculations can be used to model its electronic structure, predict its reactivity towards various reagents, and analyze its conformational landscape. These theoretical predictions can then be experimentally validated through targeted chemical reactions and spectroscopic studies, providing a deeper understanding of its chemical behavior.
Potential Applications in Non-Biological Chemical Processes or Materials Science
The potential of this compound and its derivatives extends beyond the biological realm. The unique three-dimensional structure of spiroketals makes them interesting building blocks for materials science and as ligands in catalysis.
Future research could explore the incorporation of this spiroketal moiety into polymers to create materials with novel thermal or optical properties. Furthermore, its potential as a chiral ligand in asymmetric catalysis could be investigated. The synthesis of derivatives with coordinating functional groups could lead to the development of new catalysts for a variety of chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
